5-[(2,3,4,5,6-pentafluorophenoxy)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-[(2,3,4,5,6-pentafluorophenoxy)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound with a molecular formula of C21H11F5N2O3S. This compound is characterized by the presence of a furan ring, a thiazole ring, and a pentafluorophenoxy group, making it a molecule of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3,4,5,6-pentafluorophenoxy)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of 5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxylic acid, which is then reacted with 4-phenyl-1,3-thiazol-2-amine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3,4,5,6-pentafluorophenoxy)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-[(2,3,4,5,6-pentafluorophenoxy)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2,3,4,5,6-pentafluorophenoxy)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxylic acid: A precursor in the synthesis of the target compound.
4-phenyl-1,3-thiazol-2-amine: Another precursor used in the synthesis.
Other thiazole derivatives: Compounds with similar structures that exhibit diverse biological activities.
Uniqueness
What sets 5-[(2,3,4,5,6-pentafluorophenoxy)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentafluorophenoxy group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H11F5N2O3S |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
5-[(2,3,4,5,6-pentafluorophenoxy)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C21H11F5N2O3S/c22-14-15(23)17(25)19(18(26)16(14)24)30-8-11-6-7-13(31-11)20(29)28-21-27-12(9-32-21)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,27,28,29) |
InChI Key |
OPQYFVWLOJXMER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)COC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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